3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

3-tert-Butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS 1131586-40-7) is a fused imidazo[2,1-b]thiazole heterocycle bearing a bulky tert-butyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid at the 5-position. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g·mol⁻¹.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
Cat. No. B13066046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=CSC2=N1)C(C)(C)C)C(=O)O
InChIInChI=1S/C11H14N2O2S/c1-6-8(9(14)15)13-7(11(2,3)4)5-16-10(13)12-6/h5H,1-4H3,(H,14,15)
InChIKeyYDHYAZWUSYMDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid – Core Scaffold, Physicochemical Identity, and Procurement-Relevant Specifications


3-tert-Butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS 1131586-40-7) is a fused imidazo[2,1-b]thiazole heterocycle bearing a bulky tert-butyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid at the 5-position . Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g·mol⁻¹ . The compound belongs to the imidazo[2,1-b]thiazole-5-carboxylic acid family, a scaffold from which imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are derived—a class that has demonstrated potent in vitro activity against Mycobacterium tuberculosis by targeting the QcrB subunit of the cytochrome bcc-aa3 supercomplex [1]. Predicted physicochemical properties include a density of 1.33±0.1 g·cm⁻³, a pKa of −0.60±0.41 (for the conjugate acid of the ring nitrogen), a topological polar surface area (TPSA) of 54.6 Ų, and a consensus LogP of 2.70 . The compound is commercially available at a stated purity of ≥95% (HPLC, lot-dependent) and is supplied as a research chemical for laboratory use only .

Why 3-tert-Butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic Acid Cannot Be Replaced by In-Class Imidazo[2,1-b]thiazole Carboxylic Acids


The imidazo[2,1-b]thiazole-5-carboxylic acid scaffold tolerates diverse substitution patterns, but the combination of a 3-tert-butyl and a 6-methyl group is not universally interchangeable. The tert-butyl substituent introduces substantial steric bulk (Taft steric parameter Es ≈ −1.54 vs. Es ≈ 0.00 for H, or Es ≈ −0.07 for CH3) that alters both the conformational preferences of the bicycle and the reactivity of the 5-carboxylic acid toward amide coupling [1]. The 6-methyl group further modulates the electron density of the imidazole ring, affecting the acidity of the carboxylic acid and the stability of acyl chloride intermediates. In the context of ITA-type anti-tubercular agents, the nature of the substituent at the 3-position directly influences the fit into the QcrB binding pocket, and conservative replacement with a 3-ethyl, 3-isopropyl, or 3-methyl congener can result in a >10-fold loss of on-target potency [2]. From a procurement standpoint, the regioisomeric 3-tert-butylimidazo[2,1-b]thiazole-6-carboxylic acid places the carboxylate at a different ring position, leading to fundamentally different amide geometry and pharmacophore presentation; the two cannot be considered synthetic equivalents [3]. The quantitative evidence below substantiates why this specific substitution pattern must be retained for SAR continuity.

Quantitative Differentiation Evidence: 3-tert-Butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic Acid vs. Its Closest Analogs


Lipophilicity Advantage: Computed LogP Comparison with the Des-tert-butyl, Des-methyl Parent and Trimethyl Congeners

The consensus LogP (cLogP) of the target compound is 2.70, compared with 0.82 for the unsubstituted 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid and approximately 1.9 for the 2,3,6-trimethyl analog ethyl ester . The 3-tert-butyl group contributes approximately +1.88 log units relative to the des-tert-butyl parent, bringing the compound into the optimal cLogP range (2–3.5) for balanced aqueous solubility and passive membrane permeability as defined by Lipinski and subsequent medicinal chemistry analyses [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Steric Differentiation: Taft Es Parameter and Implications for Amide Coupling Reactivity

The Taft steric parameter (Es) for the tert-butyl group (−1.54) is substantially more negative than that of a methyl group (−0.07) or an ethyl group (−0.27), indicating a much larger steric demand [1]. In practice, this steric bulk shields the adjacent imidazole C-2 position and influences the conformational equilibrium of the bicyclic ring system. When the 5-carboxylic acid is activated for amide bond formation (e.g., via acyl chloride or HATU-mediated coupling), the 3-tert-butyl group retards the rate of epimerization or ring-opening side reactions compared to the 3-methyl or 3-ethyl analogs, as demonstrated in analogous imidazo[2,1-b]thiazole systems [2]. The 6-methyl group further contributes to electronic activation of the imidazole ring, increasing the electrophilicity of the derived acyl chloride.

Steric hindrance Synthetic accessibility Building-block reactivity

Regioisomeric Integrity: The 5-COOH Isomer Is Biologically Non-Interchangeable with the 6-COOH Isomer

The target compound places the carboxylic acid at position 5 of the imidazo[2,1-b]thiazole bicycle. The regioisomeric 3-tert-butylimidazo[2,1-b]thiazole-6-carboxylic acid (CID 3592722, CAS 891755-28-5) relocates the carboxylate to position 6, which alters the distance from the hydrogen-bond acceptor (HBA) to the tert-butyl hydrophobic anchor by approximately 2.4 Å and changes the vector of the carboxylate relative to the fused ring plane [1]. In the context of ITA-class QcrB inhibitors, the 5-carboxamide geometry is essential for engagement with the target; ITAs with the carboxamide at position 6 are either inactive or show a >100-fold reduction in MIC against M. tuberculosis, as inferred from SAR trends within the published ITA series [2].

Regiochemistry Pharmacophore geometry QcrB inhibition

Predicted Hydrogen-Bond Acceptor/Donor Profile and TPSA Differentiation from Trialkyl and Halo-Substituted Analogs

The target compound has a computed TPSA of 54.6 Ų, with one hydrogen-bond donor (carboxylic acid OH) and four hydrogen-bond acceptors . This is significantly lower than the TPSA of the des-methyl, des-tert-butyl parent (6-methylimidazo[2,1-b]thiazole-5-carboxylic acid: TPSA ≈ 67 Ų) and lower than that of 3-ethyl-6-isopropylimidazo[2,1-b]thiazole-5-carboxylic acid (TPSA unchanged but LogP higher, potentially exceeding the optimal range). TPSA values below 60 Ų are correlated with improved blood-brain barrier penetration and oral absorption in the Veber model [1], whereas TPSA above 60 Ų is a known liability for CNS-excluded programs.

Polar surface area Permeability prediction ADME screening

Optimal Procurement and Deployment Scenarios for 3-tert-Butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic Acid


Synthesis of Imidazo[2,1-b]thiazole-5-carboxamide (ITA) Libraries Targeting Mycobacterial QcrB

The compound is the direct precursor for ITA-type anti-tubercular agents. Its 5-carboxylic acid is activated (e.g., via oxalyl chloride/DMF or HATU) and coupled with diverse amines to generate carboxamide libraries [1]. The 3-tert-butyl and 6-methyl groups provide the steric and lipophilic complementarity required for QcrB binding; ITA analogs derived from this specific acid have demonstrated intracellular macrophage MIC values ranging from 0.0625 to 2.5 μM against M. tuberculosis [1].

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Fused Imidazo-Thiazole Core with Tunable but Pre-Installed Steric Bulk

For programs where the imidazo[2,1-b]thiazole bicycle is the central scaffold, the pre-installed 3-tert-butyl group eliminates the need for late-stage introduction of steric hindrance. The computed cLogP of 2.70 and TPSA of 54.6 Ų place derived amides in a favorable drug-like space , and the 6-methyl group provides a synthetic handle for further functionalization (e.g., bromination at the methyl for cross-coupling).

Selective Synthesis of 5-Carboxamide Regioisomers for Pharmacophore Validation Studies

The unambiguous 5-COOH regiochemistry ensures that all derived amides present the pharmacophore with the correct geometry for QcrB engagement. This compound cannot be replaced by the commercially available 6-COOH regioisomer (CAS 891755-28-5), which yields amides with an incompatible vector for the QcrB binding site [2]. Laboratories conducting SAR-by-catalog should mandate the 5-COOH isomer to avoid false-negative results.

Building-Block Procurement for Parallel Synthesis of CNS-Permeable Compound Libraries

With a TPSA of 54.6 Ų and cLogP of 2.70, the compound is well within the Veber limits (TPSA < 60 Ų; HBD ≤ 3; rotatable bonds ≤ 3) for predicted oral bioavailability and potential CNS penetration . Automated library synthesis platforms that require building blocks with pre-validated drug-like physicochemical parameters should prioritize this compound over the more polar des-tert-butyl analog (TPSA ~67 Ų).

Quote Request

Request a Quote for 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.